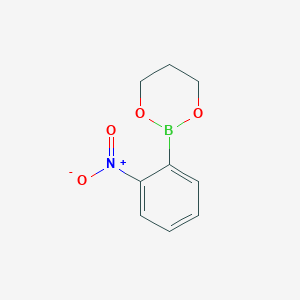![molecular formula C16H19BO2S B13354746 (E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a benzo[b]thiophene moiety linked to a vinyl group, which is further connected to a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of benzo[b]thiophene derivatives with vinyl boronates. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the benzo[b]thiophene and the vinyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is typical.
Substitution: Bis(pinacolato)diboron and a palladium catalyst are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Aryl boronates.
科学研究应用
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.
作用机制
The mechanism of action for (E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and cross-coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Another boron reagent commonly used in borylation reactions.
4,4’-Difluorobenzophenone: An organic compound with different functional groups but used in similar synthetic applications.
Uniqueness
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzo[b]thiophene moiety, which imparts specific electronic and steric properties that can influence its reactivity and applications in organic synthesis and materials science.
属性
分子式 |
C16H19BO2S |
|---|---|
分子量 |
286.2 g/mol |
IUPAC 名称 |
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)10-9-13-11-12-7-5-6-8-14(12)20-13/h5-11H,1-4H3/b10-9+ |
InChI 键 |
DKVLWZBMEFQNEM-MDZDMXLPSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC3=CC=CC=C3S2 |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


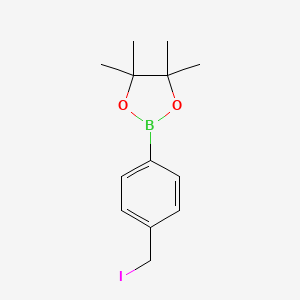
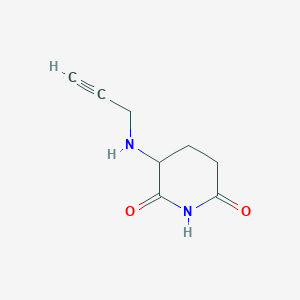
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13354669.png)
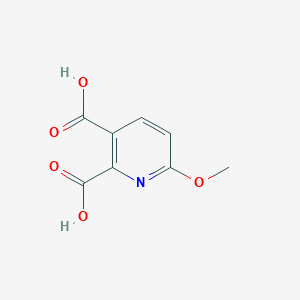
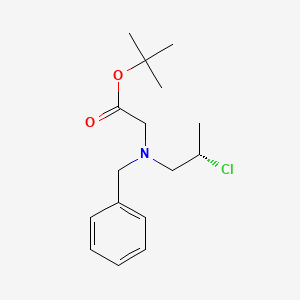
![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
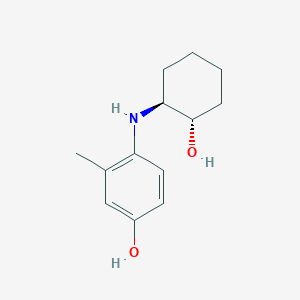
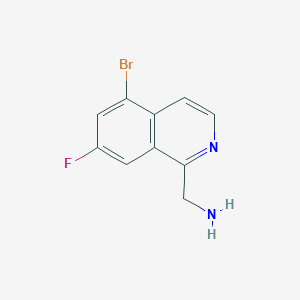
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
![(3S,4R)-4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)tetrahydrofuran-3-ol](/img/structure/B13354721.png)
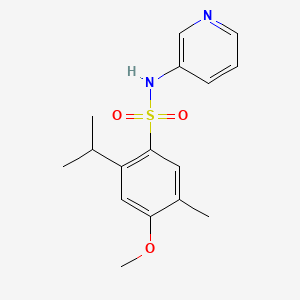
![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
